molecular formula C12H11NO3 B13571223 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid

Cat. No.: B13571223
M. Wt: 217.22 g/mol
InChI Key: LTHWKCXAVBCXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Isoindole is treated with a base such as sodium hydroxide to generate the nucleophilic isoindole anion.
  • The isoindole anion then reacts with prop-2-enoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Propyl derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Acryloyl chloride: Similar in structure due to the presence of the prop-2-enoyl group.

    Prop-2-enoyl amides: Share the prop-2-enoyl functional group but differ in the core structure.

Uniqueness

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core, which imparts distinct chemical and biological properties. The combination of the isoindole ring and the prop-2-enoyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-prop-2-enoyl-1,3-dihydroisoindole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-6-8-4-3-5-9(12(15)16)10(8)7-13/h2-5H,1,6-7H2,(H,15,16)

InChI Key

LTHWKCXAVBCXBF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O

Origin of Product

United States

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